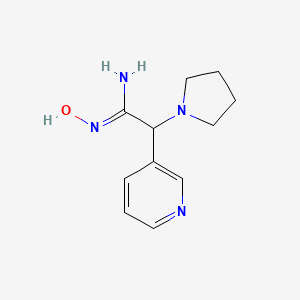
(Z)-N'-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide
Description
(Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine ring, and a hydroxyimino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N'-hydroxy-2-pyridin-3-yl-2-pyrrolidin-1-ylethanimidamide |
InChI |
InChI=1S/C11H16N4O/c12-11(14-16)10(15-6-1-2-7-15)9-4-3-5-13-8-9/h3-5,8,10,16H,1-2,6-7H2,(H2,12,14) |
InChI Key |
MTAJSFXMVINGFS-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)C(C2=CN=CC=C2)/C(=N/O)/N |
Canonical SMILES |
C1CCN(C1)C(C2=CN=CC=C2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide typically involves the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of a pyridine derivative, which serves as the core structure of the compound.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyridine core.
Formation of the Hydroxyimino Group:
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide: shares structural similarities with other pyridine and pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of (Z)-N’-hydroxy-2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetimidamide lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


